molecular formula C11H18N4O4 B2639217 (3S,4R)-N-Boc-3-azido-4-acetoxypyrrolidine CAS No. 1214272-53-3

(3S,4R)-N-Boc-3-azido-4-acetoxypyrrolidine

Cat. No. B2639217
CAS RN: 1214272-53-3
M. Wt: 270.289
InChI Key: QFFSENIVSIMCJV-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-N-Boc-3-azido-4-acetoxypyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a white solid that is soluble in organic solvents. This compound has gained significant interest in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

Mechanism and Application in Boc Group Migration

A study reports a fast N→O tert-butyloxycarbonyl (Boc) migration mechanism involving an unusual nine-membered cyclic transition state, highlighting the chemical behavior and potential synthetic utility of similar compounds (Xue & Silverman, 2010).

Chemoenzymatic Synthesis of Hydroxyproline Derivatives

Another research demonstrates the chemoenzymatic synthesis of N-Boc protected 3-hydroxy-2-hydroxymethyl-3-methylpyrrolidine, showing the utility of (3S,4R)-N-Boc-3-azido-4-acetoxypyrrolidine in creating complex molecules through enzymatic resolution (Haddad & Larchevěque, 2005).

Development of Modular Chiral Ligands

Research into creating a family of modular chiral ligands for the enantioselective reduction of prochiral ketones showcases the broader implications of such compounds in asymmetric synthesis and catalysis (Puigjaner et al., 1999).

Synthesis of Epoxy- and Epimino-pyrrolidines

The synthesis of 3,4-epoxy- and 3,4-epiminopyrrolidines through methods that could utilize (3S,4R)-N-Boc-3-azido-4-acetoxypyrrolidine as a precursor or intermediate is outlined, indicating its relevance in the synthesis of nitrogen-containing heterocycles (Oida & Ohki, 1969).

Synthesis of γ-Branched Amino Acids

The compound's utility in stereocontrolled synthesis processes, particularly in the creation of γ-branched amino acids, is demonstrated, further underscoring its value in complex molecule construction (D'aniello et al., 1996).

Enantioselective Synthesis of Quinolone Antitumor Compounds

A study highlights the chemoenzymatic enantioselective synthesis of a key intermediate for a new quinolone antitumor compound, showcasing the application of (3S,4R)-N-Boc-3-azido-4-acetoxypyrrolidine in the pharmaceutical development process (Kamal et al., 2004).

properties

IUPAC Name

tert-butyl (3R,4S)-3-acetyloxy-4-azidopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O4/c1-7(16)18-9-6-15(5-8(9)13-14-12)10(17)19-11(2,3)4/h8-9H,5-6H2,1-4H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFSENIVSIMCJV-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CN(CC1N=[N+]=[N-])C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CN(C[C@@H]1N=[N+]=[N-])C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-N-Boc-3-azido-4-acetoxypyrrolidine

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